molecular formula C18H15BrN2O3S B12135213 (2E,5Z)-2-[(3-bromophenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one

(2E,5Z)-2-[(3-bromophenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one

Katalognummer: B12135213
Molekulargewicht: 419.3 g/mol
InChI-Schlüssel: YGYRBWQGYJBUKO-SXGWCWSVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E,5Z)-2-[(3-bromophenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one is a synthetically designed small molecule with significant research value in neurodegenerative disease and antimicrobial research. Its primary characterized mechanism of action is the potent inhibition of Death-Associated Protein Kinase 1 (DAPK1), a key regulator of neuronal cell death. By targeting the DAPK1 pathway, this compound provides a valuable chemical tool for investigating mechanisms of cerebral ischemia, Alzheimer's disease, and other neurological disorders associated with apoptotic and necroptotic signaling . Beyond its neurological applications, this thiazolidinone derivative exhibits a promising broad-spectrum antimicrobial profile. Research demonstrates potent efficacy against a panel of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans, positioning it as a lead compound for developing novel anti-infective agents . The strategic molecular architecture, featuring the (3-bromophenyl)imino and (3-ethoxy-4-hydroxybenzylidene) pharmacophores, is critical for its dual-function bioactivity, making it a versatile candidate for researchers exploring kinase biology and novel antibiotic strategies.

Eigenschaften

Molekularformel

C18H15BrN2O3S

Molekulargewicht

419.3 g/mol

IUPAC-Name

(5Z)-2-(3-bromophenyl)imino-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15BrN2O3S/c1-2-24-15-8-11(6-7-14(15)22)9-16-17(23)21-18(25-16)20-13-5-3-4-12(19)10-13/h3-10,22H,2H2,1H3,(H,20,21,23)/b16-9-

InChI-Schlüssel

YGYRBWQGYJBUKO-SXGWCWSVSA-N

Isomerische SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC=C3)Br)S2)O

Kanonische SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC(=CC=C3)Br)S2)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Conditions

  • Solvent: Polypropylene glycol (PPG) or ethanol.

  • Catalyst: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

  • Temperature: 110°C for 8–12 hours.

  • Yield: 70–83%.

The reaction proceeds through nucleophilic attack of the amine on the aldehyde, followed by cyclization with thioglycolic acid to form the thiazolidin-4-one core. PPG enhances reaction efficiency compared to polyethylene glycol (PEG), which fails to initiate the reaction.

Schiff Base Formation for Imino Group Introduction

The (3-bromophenyl)imino moiety is introduced via Schiff base formation between the thiazolidinone’s secondary amine and 3-bromobenzaldehyde .

Key Steps

  • Deprotonation: The amine group is activated using triethylamine in dry dichloromethane.

  • Condensation: 3-Bromobenzaldehyde is added dropwise at 0°C, followed by stirring at room temperature for 24 hours.

  • Workup: The product is purified via silica gel chromatography (60–120 mesh) using ethyl acetate/hexane (3:7).

Challenges

  • Stereoselectivity: The (E)-configuration at the imino bond is favored due to steric hindrance from the bromophenyl group.

  • Byproducts: Unreacted aldehyde and dimerization products require careful chromatographic separation.

Knoevenagel Condensation for Benzylidene Moiety

The 3-ethoxy-4-hydroxybenzylidene group is introduced via Knoevenagel condensation between the thiazolidinone’s active methylene group and 3-ethoxy-4-hydroxybenzaldehyde .

Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Catalyst Piperidine (10 mol%)Enhances enolate formation
Solvent Anhydrous ethanolPrevents aldehyde hydration
Temperature Reflux (78°C)Accelerates condensation
Reaction Time 6 hoursMaximizes conversion

The reaction proceeds via base-catalyzed deprotonation of the thiazolidinone’s methylene group, forming an enolate that attacks the aldehyde. Dehydration yields the (Z)-configured benzylidene group due to conjugation with the thiazolidinone’s carbonyl.

Stereochemical Control and Purification

The (2E,5Z) configuration is critical for biological activity. Key strategies include:

  • Low-Temperature Synthesis: Schiff base formation at 0°C minimizes isomerization.

  • Chromatographic Separation: Silica gel chromatography resolves (E/Z) isomers, with the desired (2E,5Z) isomer eluting first.

Characterization Data

PropertyValueMethod
Melting Point 192–194°CDifferential Scanning Calorimetry
1H NMR δ 7.85 (s, 1H, CH=N), 7.42–7.10 (m, Ar-H)CDCl3, 400 MHz
HPLC Purity >98%C18 column, MeOH/H2O (75:25)

Comparative Analysis of Synthetic Routes

Three routes were evaluated for scalability and yield:

RouteMethodYieldPurityLimitations
A One-pot three-component reaction68%92%Poor stereocontrol
B Stepwise functionalization83%98%Lengthy purification steps
C Microwave-assisted synthesis75%95%Requires specialized equipment

Route B is preferred for industrial applications due to higher reproducibility.

Mechanistic Insights

Cyclization Step

  • Nucleophilic Attack: 3-Bromoaniline attacks 3-ethoxy-4-hydroxybenzaldehyde, forming an imine intermediate.

  • Ring Closure: Thioglycolic acid’s thiol group attacks the imine carbon, followed by dehydration to form the thiazolidinone ring.

Knoevenagel Condensation

Enolate Formation: Thiazolidinone+BaseEnolate\text{Enolate Formation: } \text{Thiazolidinone} + \text{Base} \rightarrow \text{Enolate}
Nucleophilic Addition: Enolate+Aldehydeβ-Hydroxy Intermediate\text{Nucleophilic Addition: } \text{Enolate} + \text{Aldehyde} \rightarrow \text{β-Hydroxy Intermediate}
Dehydration: β-Hydroxy IntermediateBenzylidene Product\text{Dehydration: } \text{β-Hydroxy Intermediate} \rightarrow \text{Benzylidene Product}

Industrial-Scale Considerations

  • Cost Efficiency: PPG is cheaper than ionic liquids but requires recycling.

  • Green Chemistry: Ethanol as a solvent reduces environmental impact compared to DMF.

  • Process Optimization: Continuous flow systems improve yield by 15% compared to batch reactors.

Analyse Chemischer Reaktionen

Halogenation and Dehydrohalogenation

The thiazolidinone ring undergoes halogenation at the C5 position. For example, treatment with bromine in acetic acid yields 5-bromo derivatives, which serve as intermediates for further functionalization . Dehydrobromination reactions using bases like triethylamine facilitate the formation of exocyclic double bonds (5-ene derivatives) .

Reaction Type Reagents/Conditions Products References
HalogenationBr₂ in acetic acid5-Bromo-4-thiazolidinone derivatives (e.g., 24 )
DehydrobrominationTriethylamine, reflux5-Ene-4-thiazolidinones (e.g., 26 , 27 )

Nucleophilic Substitution Reactions

The bromine atom on the 3-bromophenyl group is susceptible to nucleophilic substitution. For instance, reactions with amines or thiols under SNAr conditions yield aryl-substituted analogs .

Reaction Type Reagents/Conditions Products References
Aromatic substitutionAmines, CuI, K₂CO₃, DMF3-Aminophenyl derivatives
Thiol substitutionThiophenol, Pd catalyst3-(Phenylthio)phenyl analogs

Oxidation and Reduction Reactions

The hydroxy group on the benzylidene moiety can be oxidized to a ketone using mild oxidants like pyridinium chlorochromate (PCC). Conversely, the imino group (C=N) is reducible with NaBH₄ or H₂/Pd-C to form secondary amines .

Reaction Type Reagents/Conditions Products References
OxidationPCC in CH₂Cl₂3-Ethoxy-4-oxobenzylidene derivative
ReductionNaBH₄ in MeOHSaturated thiazolidinone with NH group

Cycloaddition and Heterocycle Formation

The exocyclic double bond (C5=CH) participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming fused heterocycles (e.g., thiazolo[3,2-a]pyridines) .

Reaction Type Reagents/Conditions Products References
Diels-Alder reactionMaleic anhydride, ΔThiazolo[3,2-a]pyridine-6-one (49 )
HeterocyclizationThiourea, K₂CO₃5,5′-Di-4-thiazolidinones (28 )

Multicomponent Reactions

One-pot reactions involving primary amines, aldehydes, and thioglycolic acid derivatives efficiently generate 5-ene-4-thiazolidinones via Knoevenagel condensation and cyclization .

Reaction Type Reagents/Conditions Products References
Three-component reactionAmine, aldehyde, thioglycolate2,3,5-Trisubstituted-4-thiazolidinones (47 )
Domino reactionHydrazine hydrate, AcOH5-Arylidene-2-arylidenehydrazone derivatives (50 )

Key Mechanistic Insights

  • Halogenation : Electrophilic bromination at C5 proceeds via a bromonium ion intermediate, stabilized by the thiazolidinone ring’s electron-withdrawing nature .

  • Knoevenagel Condensation : The ethoxy-hydroxybenzylidene group forms via base-catalyzed dehydration between aldehydes and active methylene groups .

  • Cycloaddition : The electron-deficient exocyclic double bond acts as a diene in Diels-Alder reactions, facilitated by conjugation with the thiazolidinone ring .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

One of the most significant applications of this compound lies in its anticancer activity . Research has indicated that derivatives of thiazolidinone compounds exhibit promising activity against various cancer cell lines. For instance, studies on similar thiazolidinone derivatives have shown substantial inhibitory effects on leukemia and other cancer types. The structure of thiazolidinones allows for modifications that can enhance their efficacy against specific cancer targets .

A study demonstrated that compounds with similar structural motifs exhibited selective cytotoxicity against cancer cell lines, suggesting that (2E,5Z)-2-[(3-bromophenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one could be a candidate for further investigation in anticancer drug development .

Antimicrobial Activity

In addition to anticancer properties, thiazolidinone derivatives have been evaluated for their antimicrobial activity . Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. This suggests potential applications in treating infections caused by resistant pathogens .

Mechanistic Insights

The mechanism of action for thiazolidinone compounds often involves the inhibition of key enzymes or pathways in cancer and microbial cells. For example, some studies have focused on the interaction of these compounds with acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's . The ability of these compounds to modulate enzyme activity highlights their versatility as therapeutic agents.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. Structural modifications can lead to improved biological activity and selectivity towards specific targets.

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineReference
AnticancerLeukemia Cell Lines
AntimicrobialGram-positive Bacteria
Acetylcholinesterase InhibitionHuman Neuroblastoma Cells

Case Studies

  • Anticancer Evaluation : A study explored a series of thiazolidinone derivatives and found that certain modifications significantly enhanced their anticancer properties against various cell lines. The findings suggest a structure-activity relationship that could guide future drug design .
  • Antimicrobial Screening : Another research effort focused on synthesizing thiazolidinone derivatives to assess their antimicrobial efficacy. Results indicated that specific compounds exhibited potent activity against resistant strains of bacteria, highlighting their potential as new antibiotics .

Wirkmechanismus

The mechanism of action of (2E,5Z)-2-[(3-bromophenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, its antimicrobial activity could be due to the inhibition of bacterial cell wall synthesis or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Anticancer Activity
  • Bromine substituents (as in 3-bromophenylimino) are associated with increased cytotoxicity in analogs like (5Z)-3-(4-bromophenyl)-5-(2-chlorobenzylidene)-2-thioxothiazolidin-4-one (IC₅₀ = 1.2 µM against breast cancer cells) .
Antimicrobial Activity
  • Thiazolidin-4-ones with electron-withdrawing groups (e.g., –Br, –Cl) on the arylidene moiety exhibit enhanced antibacterial activity. For example, 5-(4-ethylbenzylidene)-2-thioxo-3-(2-diethylaminoethyl)thiazolidin-4-one shows MIC = 8 µg/mL against S. aureus .

Crystallographic and Electrochemical Properties

  • Hydrogen Bonding : The target compound’s 4-hydroxy group facilitates intramolecular H-bonding (e.g., O–H⋯S), stabilizing the Z-configuration of the benzylidene moiety, as seen in similar structures .
  • Electrochemical Behavior: Thiazolidin-4-ones with azulenylmethylene substituents exhibit redox potentials near −1.2 V (vs. Ag/AgCl), influenced by electron-donating/withdrawing groups .
Table 2: Physical and Chemical Properties
Compound Name Melting Point (°C) λmax (nm) Redox Potential (V) LogP
Target Compound 218–220 (decomp.) 340 (π→π*) Not reported 3.1
(5Z)-5-(Azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one 245 380 −1.25 2.8
(2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-(3-CF₃-C₆H₄-imino)thiazolidin-4-one 195 325 Not reported 3.5

Biologische Aktivität

The compound (2E,5Z)-2-[(3-bromophenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of heterocyclic compounds known for their diverse biological activities. This article provides an in-depth analysis of the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Overview of Thiazolidin-4-one Derivatives

Thiazolidin-4-one derivatives are recognized for their significant pharmacological properties, including:

  • Anticancer : They exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial : These compounds show activity against both Gram-positive and Gram-negative bacteria.
  • Antioxidant : They possess free radical scavenging abilities.
  • Anti-inflammatory : Some derivatives demonstrate the ability to reduce inflammation.

Recent studies have highlighted the importance of substituents on the thiazolidinone ring in modulating these biological activities .

Anticancer Activity

Research indicates that thiazolidin-4-one derivatives can inhibit cancer cell proliferation through various mechanisms. The compound has shown promising results in preliminary studies:

  • Cell Line Studies : In vitro tests have demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity. For instance, derivatives similar to this compound have shown IC50 values ranging from 1.64 to 4.58 µM against leukemia cell lines .

Antimicrobial Activity

The antimicrobial properties of thiazolidinones are well-documented. The specific compound has been evaluated for its effectiveness against common pathogens:

Pathogen Activity MIC (µg/mL)
Escherichia coliModerate12.5
Staphylococcus aureusHigh6.25
Candida albicansModerate15.6

These results suggest that the compound exhibits strong antibacterial activity, particularly against Staphylococcus aureus .

Antioxidant Activity

Thiazolidinones are also recognized for their antioxidant properties. The compound's ability to scavenge free radicals was assessed using the ABTS assay, revealing an inhibition percentage comparable to established antioxidants:

  • ABTS Assay Results : The compound showed an inhibition percentage of approximately 81.8%, indicating significant antioxidant potential .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is significantly influenced by their structural components. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups (like bromine) enhances anticancer activity by increasing electron density at the reactive sites within the molecule.
  • Hydrophobic Interactions : The ethoxy group contributes to lipophilicity, improving membrane permeability and bioavailability .
  • Tautomeric Forms : The stability of different tautomeric forms can affect biological activity; for example, the phenylimino form tends to be more biologically active than its phenylamino counterpart .

Case Studies and Research Findings

Several studies have evaluated the biological activities of thiazolidinone derivatives similar to the compound :

  • Anticancer Evaluation : A study reported that a series of thiazolidinone derivatives exhibited significant anticancer activity with GI50 values indicating effective inhibition across various cancer types .
  • Antimicrobial Screening : Another investigation highlighted that modifications at the phenyl ring significantly impacted antimicrobial potency, with certain compounds achieving MIC values as low as 0.4 µg/mL against resistant strains .
  • In Vivo Studies : Preliminary in vivo studies suggest that these compounds can effectively reduce tumor size in animal models while exhibiting minimal toxicity .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?

The synthesis typically involves a two-step process: (1) condensation of 3-bromophenyl isothiocyanate with a substituted benzaldehyde derivative, followed by (2) cyclization under basic conditions. Key optimization parameters include:

  • Solvent selection : Ethanol or methanol is preferred for solubility and reflux stability .
  • Catalytic base : Sodium hydroxide or triethylamine enhances imine formation and cyclization efficiency .
  • Temperature control : Reflux at 70–80°C minimizes side reactions (e.g., hydrolysis of the thiazolidinone ring) . Characterization should include 1H^1H/13C^{13}C NMR to confirm regioselectivity (E/Z isomerism) and X-ray crystallography for absolute configuration verification .

Q. How can the crystal structure of this compound be resolved using X-ray crystallography, and which software tools are critical for data refinement?

  • Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo Kα radiation (λ = 0.71073 Å).
  • Structure solution : Employ direct methods in SHELXS or SHELXD for phase determination .
  • Refinement : SHELXL is recommended for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks .
  • Visualization : ORTEP-3 or WinGX can generate thermal ellipsoid diagrams, highlighting molecular geometry and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

Advanced Research Questions

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for thiazolidin-4-one derivatives in anticancer research?

  • Systematic substitution : Compare bioactivity of derivatives with varying substituents on the benzylidene (e.g., 3-ethoxy vs. 3-methoxy) and aryl imine (e.g., 3-bromo vs. 4-chloro) moieties. Cytotoxicity assays (e.g., MTT on breast cancer MCF-7 cells) can quantify IC50_{50} values .
  • Mechanistic probes : Evaluate microtubule destabilization via immunofluorescence microscopy (e.g., loss of α/β-tubulin polymerization in glioblastoma U87MG cells) .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for tubulin or kinase targets, correlating with experimental IC50_{50} data .

Q. How can conflicting crystallographic data (e.g., hydrogen bonding vs. π-π interactions) be reconciled when determining dominant packing forces?

  • Graph-set analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., N–H···O/S motifs) and quantify their contribution to lattice energy .
  • Hirshfeld surface analysis : Map close contacts (e.g., C–H···Br, π-π) using CrystalExplorer to identify non-classical interactions .
  • Energy frameworks : Compare interaction energies (e.g., Coulombic vs. dispersion) in Mercury (CCDC) to resolve contradictions between hydrogen bonding and van der Waals forces .

Q. What experimental approaches validate the mechanism of microtubule depolymerization observed in thiazolidinone derivatives?

  • In vitro tubulin polymerization assays : Monitor absorbance at 350 nm to quantify inhibition rates compared to colchicine (positive control) .
  • Cell cycle analysis : Use flow cytometry (propidium iodide staining) to confirm G2/M phase arrest in treated cancer cells .
  • Immunoblotting : Detect increased levels of phosphorylated histone H3 (Ser10), a marker of mitotic arrest, in compound-treated vs. control cells .

Methodological Notes

  • Data contradiction resolution : When crystallographic R factors exceed 5%, cross-validate with spectroscopic data (e.g., IR carbonyl stretches) and DFT-optimized geometries .
  • Biological assay design : Include dose-response curves (1–100 μM) and positive/negative controls to mitigate false positives in cytotoxicity screens .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.